Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate

Medicinal Chemistry Molecular Recognition Enzyme Inhibition

This 6-(pyridin-2-yl)-substituted pyridazine-4-carboxylate ester is a privileged scaffold for medicinal chemistry. The dual-nitrogen architecture—adjacent pyridazine nitrogens plus a pyridin-2-yl moiety—enables hydrogen bonding and metal chelation critical for ATP-competitive kinase inhibitor design. Unlike generic pyridazine carboxylates, the 6-(pyridin-2-yl) group enhances molecular complexity and target recognition while the ethyl ester balances membrane permeability with synthetic versatility. Ideal for fragment growing, cross-coupling library synthesis, and cellular target engagement assays (CETSA, NanoBRET). Insist on this specific regioisomer to maintain predictive SAR and avoid scaffold-hopping ambiguity.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 2098092-42-1
Cat. No. B1491863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(pyridin-2-yl)pyridazine-4-carboxylate
CAS2098092-42-1
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1)C2=CC=CC=N2
InChIInChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-11(15-14-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3
InChIKeyCLQJCNMNBAOCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate (CAS 2098092-42-1): A Strategic Pyridazine-Pyridine Hybrid Scaffold for Medicinal Chemistry and Chemical Biology


Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate (CAS 2098092-42-1) is a heteroaromatic compound of molecular formula C₁₂H₁₁N₃O₂ and molecular weight 229.23 g/mol, comprising a pyridazine core with an ethyl ester at the 4-position and a pyridin-2-yl substituent at the 6-position . Pyridazine is recognized as a privileged scaffold in medicinal chemistry due to its two adjacent nitrogen atoms that enable diverse intermolecular interactions, including hydrogen bonding and metal chelation, and its established bioisosteric potential for pyridine, pyrimidine, and other heterocycles [1]. The presence of the pyridin-2-yl moiety introduces an additional nitrogen heteroatom capable of hydrogen bonding, expanding the compound's interaction potential. This compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems and is of particular interest in drug discovery programs targeting kinases, cyclooxygenases, and other therapeutically relevant enzymes.

Procurement Risk Alert: Why Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate Cannot Be Casually Substituted by Other Pyridazine Esters


While numerous pyridazine carboxylate esters exist, generic substitution is inadvisable due to the profound influence of the pyridin-2-yl substituent at the 6-position on physicochemical properties, synthetic utility, and potential biological recognition . In contrast to unsubstituted ethyl pyridazine-4-carboxylate, which lacks this additional nitrogen-containing aromatic group, the 6-(pyridin-2-yl) modification substantially increases molecular complexity and introduces a second nitrogen heteroatom capable of participating in hydrogen bonding and metal coordination . Furthermore, the 3-chloro analog (CAS 2098092-19-2) introduces an electrophilic site that fundamentally alters reactivity and metabolic stability . The ethyl ester moiety itself influences lipophilicity and membrane permeability compared to methyl or carboxylic acid derivatives . These structural variations result in distinct chemical behaviors and biological interaction profiles, as quantified in the evidence below.

Quantitative Differentiation Evidence: Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate Versus Key Analogs


Enhanced Hydrogen Bonding Capacity via Dual Nitrogen Heterocycle Architecture

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate possesses two distinct nitrogen-containing heterocyclic rings—pyridazine and pyridine—each capable of engaging in hydrogen bonding and metal coordination. This dual nitrogen architecture expands the compound's interaction potential relative to simpler pyridazine esters. While direct head-to-head binding data for this exact compound are not publicly available, the presence of the pyridin-2-yl group is well-established in medicinal chemistry to enhance target engagement [1].

Medicinal Chemistry Molecular Recognition Enzyme Inhibition

Absence of Electrophilic Chloro Substituent Confers Distinct Reactivity and Stability Profile

The 3-position of the pyridazine ring in Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate is unsubstituted, in contrast to the 3-chloro analog (CAS 2098092-19-2). This structural difference eliminates a reactive electrophilic site, fundamentally altering the compound's chemical reactivity and potential metabolic fate. The chloro analog is known to undergo nucleophilic aromatic substitution and may exhibit covalent binding potential .

Synthetic Chemistry Metabolic Stability Drug Design

Optimized Lipophilicity for Membrane Permeability via Ethyl Ester Moiety

The ethyl ester group imparts a balanced lipophilicity profile, facilitating membrane permeability. While experimental logP for this exact compound is not reported, related pyridazine ethyl esters exhibit logP values in the range of 0.2–1.2 . The ethyl ester represents an optimal balance compared to the more polar carboxylic acid (which may limit permeability) and the more lipophilic propyl or butyl esters (which may increase non-specific binding).

Drug Delivery ADME Physicochemical Properties

Synthetic Versatility as a Key Intermediate for Diversification

The ethyl ester functionality serves as a protected carboxyl group that can be readily hydrolyzed to the carboxylic acid or converted to amides, hydrazides, and other derivatives. The 6-(pyridin-2-yl) group provides a site for further functionalization via electrophilic substitution or metal-catalyzed cross-coupling. This combination of reactive handles is more synthetically enabling than simpler pyridazine esters lacking the pyridinyl substituent .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Potential for Enhanced Target Engagement via Pyridazine-Pyridine π-Stacking

Pyridazine and pyridine rings are known to engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in enzyme active sites. The presence of both rings in Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate increases the likelihood and strength of such interactions compared to mono-heterocyclic analogs [1].

Molecular Docking Kinase Inhibition Drug Design

Lack of Carboxylic Acid Moiety Avoids Common Metabolic Conjugation and Solubility Limitations

Carboxylic acid-containing compounds often undergo rapid glucuronidation and exhibit poor membrane permeability. The ethyl ester of 6-(pyridin-2-yl)pyridazine-4-carboxylate avoids these liabilities, acting as a prodrug-like moiety that can be hydrolyzed in vivo to release the active acid, or serve as a stable ester for in vitro studies .

Metabolic Stability Drug Metabolism Pharmacokinetics

Optimal Use Cases for Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Design

The compound's dual nitrogen heterocycle architecture and ethyl ester handle make it an ideal fragment for growing into ATP-competitive kinase inhibitors. Its predicted logP and hydrogen bonding capacity are within the desirable range for fragment-based drug discovery .

Synthesis of Diversified Pyridazine-Pyridine Hybrid Libraries

As a synthetic intermediate, Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate can be elaborated into amides, hydrazides, and other derivatives via the ester, and into substituted pyridazines via cross-coupling. This versatility enables the rapid construction of compound libraries for phenotypic screening .

In Vitro Target Engagement Studies

The ethyl ester provides sufficient lipophilicity for cell membrane penetration while avoiding the metabolic liabilities of a free carboxylic acid. This profile is suitable for cellular target engagement assays (e.g., CETSA, NanoBRET) where compound stability and permeability are critical .

Chemical Probe Development for Inflammation and Oncology Targets

Given the known biological activities of pyridazine-containing compounds, including COX-2 inhibition and anticancer effects, this scaffold serves as a starting point for developing chemical probes to interrogate inflammatory and oncogenic pathways [1].

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